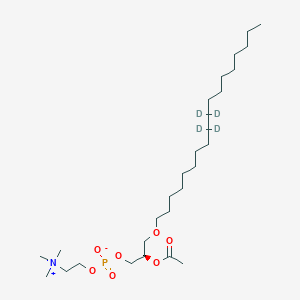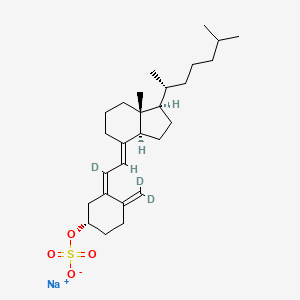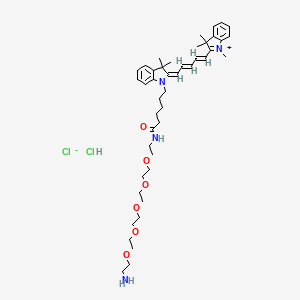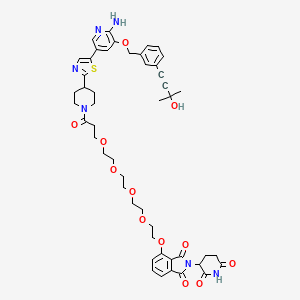
Flecainide-D4 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flecainide-d4 (acetate) is a deuterium-labeled version of Flecainide acetate, a class 1C antiarrhythmic agent. Flecainide acetate is primarily used for the management of supraventricular arrhythmia by blocking the Nav1.5 sodium channel in the heart, which prolongs the cardiac action potential . The deuterium labeling in Flecainide-d4 (acetate) is used to study the pharmacokinetics and metabolic profiles of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flecainide-d4 (acetate) involves the incorporation of deuterium into the Flecainide acetate moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of Flecainide-d4 (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Flecainide-d4 (acetate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions of Flecainide-d4 (acetate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .
Scientific Research Applications
Flecainide-d4 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Flecainide acetate.
Biology: Helps in understanding the interaction of Flecainide with biological targets, such as ion channels.
Medicine: Used in clinical studies to evaluate the efficacy and safety of Flecainide in treating arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and in quality control processes.
Mechanism of Action
Flecainide-d4 (acetate) exerts its effects by blocking fast inward sodium channels in the heart, specifically the Nav1.5 sodium channel. This blockade prolongs the refractory period of the heart and shortens the duration of action potentials through the Purkinje fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, further lengthening the action potential .
Comparison with Similar Compounds
Similar Compounds
Encainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: Shares similar mechanisms of action but also has beta-blocking properties.
Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.
Uniqueness of Flecainide-d4 (acetate)
Flecainide-d4 (acetate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H24F6N2O5 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |
InChI Key |
RKXNZRPQSOPPRN-PQDNHERISA-N |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2.CC(=O)O |
Canonical SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)









